N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
Description
N-(6-(Methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a methylthio group at position 6, linked to a 1,3,4-oxadiazol-2-amine scaffold bearing a phenyl group at position 3. This structure combines electron-rich aromatic systems (benzo[d]thiazole and phenyl) with the oxadiazole ring, a bioisostere for esters and amides, which enhances metabolic stability and binding affinity in medicinal chemistry contexts .
The oxadiazole ring, particularly the 1,3,4-oxadiazole variant, is associated with diverse bioactivities, including anticancer, antimicrobial, and fluorescence properties, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS2/c1-22-11-7-8-12-13(9-11)23-16(17-12)18-15-20-19-14(21-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOIMZKZVDMXIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=NN=C(O3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific targets would depend on the exact biological activity being exhibited.
Mode of Action
For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins that play a key role in inflammation and pain.
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins by inhibiting the COX enzymes. Prostaglandins are involved in a variety of physiological processes, including inflammation and pain.
Pharmacokinetics
Thiazole derivatives are known to have diverse solubility properties, with some being slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could potentially affect the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects would depend on the exact biological activity being exhibited.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles (benzothiazole, thiadiazole, oxadiazole) and substitution patterns. Key comparisons include:
Key Observations :
- Heterocyclic Core Influence: Replacement of 1,3,4-thiadiazole (e.g., ) with 1,3,4-oxadiazole (target compound) alters electronic properties.
- Substituent Effects : The 6-(methylthio) group on benzothiazole in the target compound increases lipophilicity compared to chlorine or methoxy substituents in analogs (e.g., ), which may improve membrane permeability .
- Bioactivity Trends: Thiadiazole derivatives () show broad-spectrum antimicrobial activity, while oxadiazole analogs (target compound, ) are more selective for cancer cell lines.
Pharmacological and Physicochemical Properties
- Anticancer Potential: The target compound’s oxadiazole moiety and phenyl group align with N-(2,4-dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (), which showed growth inhibition (GP = 15.43–39.77) on melanoma and leukemia cell lines. The methylthio group may further enhance cytotoxicity via sulfur-mediated redox interactions .
Preparation Methods
Introduction of the Methylthio Group at Position 6
The 6-(methylthio) substitution on the benzo[d]thiazole ring is typically achieved via electrophilic aromatic substitution or directed metalation. A common approach involves starting with 2-aminothiophenol derivatives. For instance, 4-methoxy-2-nitrobenzenethiol can undergo demethylation using anhydrous aluminum chloride (AlCl₃) in toluene, followed by thiol methylation with methyl iodide (CH₃I) in the presence of a base. Subsequent reduction of the nitro group to an amine using hydrogenation or Sn/HCl yields 6-(methylthio)benzo[d]thiazol-2-amine.
Cyclization to Form the Benzo[d]thiazole Ring
The benzo[d]thiazole scaffold is constructed via Hantzsch thiazole synthesis. Reacting 2-amino-5-(methylthio)benzenethiol with formic acid under reflux conditions promotes cyclization, forming the thiazole ring. The reaction proceeds through nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration (Figure 1).
Synthesis of the 5-Phenyl-1,3,4-Oxadiazol-2-amine Moiety
Hydrazide Formation
The oxadiazole ring is synthesized from benzohydrazide, prepared by reacting benzoyl chloride with hydrazine hydrate in ethanol. The resultant benzohydrazide (Ph-C(=O)-NH-NH₂) serves as the precursor for cyclization.
Cyclization to 1,3,4-Oxadiazole
Cyclization of benzohydrazide is achieved using phosphorus oxychloride (POCl₃) or carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH). For example, refluxing benzohydrazide with CS₂ and KOH in ethanol generates 5-phenyl-1,3,4-oxadiazole-2-thiol , which is subsequently aminated via nucleophilic substitution with ammonia to yield the 2-amine derivative.
Coupling of Benzo[d]thiazole and Oxadiazole Moieties
Nucleophilic Aromatic Substitution
The final coupling involves reacting 6-(methylthio)benzo[d]thiazol-2-amine with 2-chloro-5-phenyl-1,3,4-oxadiazole in acetone, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SNAr mechanism, where the oxadiazole’s chloro group is displaced by the benzo[d]thiazole amine (Figure 2).
Metal-Catalyzed Amination
Alternatively, a Buchwald-Hartwig coupling employs palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) to couple the oxadiazole amine with a brominated benzo[d]thiazole derivative. This method offers higher yields (75–85%) but requires stringent anhydrous conditions.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
The molecular ion [M+H]⁺ is observed at m/z 383.0924 (calculated: 383.0928).
Comparative Analysis of Synthetic Routes
Q & A
Q. What are the established synthetic routes for N-(6-(methylthio)benzo[d]thiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine?
The synthesis typically involves cyclocondensation of substituted benzo[d]thiazole precursors with oxadiazole-forming reagents. A common method includes reacting 6-(methylthio)benzo[d]thiazol-2-amine with phenyl-substituted hydrazides under acidic conditions (e.g., POCl₃ or H₂SO₄) to form the 1,3,4-oxadiazole ring. Purification often employs recrystallization from acetone or column chromatography for higher yields (75–90%) .
Q. How is the molecular structure of this compound validated experimentally?
Structural characterization uses:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ring connectivity.
- IR spectroscopy to identify functional groups (e.g., C=N stretching at ~1600 cm⁻¹).
- X-ray crystallography for absolute configuration determination, as demonstrated in related thiadiazole analogs .
- ESI-HRMS for precise molecular weight validation .
Q. What in vitro assays are used to screen its biological activity?
- Antimicrobial activity : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to measure inhibition zones .
- Enzyme inhibition : Spectrophotometric assays (e.g., acetylcholinesterase inhibition using Ellman’s method) .
- Anticancer potential : MTT assays on cancer cell lines to assess cytotoxicity .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
Key factors include:
- Catalyst selection : Mn(II) or iodine in KI improves cyclization efficiency .
- Solvent choice : Toluene or DMF enhances reaction homogeneity and reduces side products.
- Temperature control : Reflux conditions (90–110°C) balance reaction speed and decomposition risks .
- Automated purification : Continuous flow systems improve reproducibility in industrial settings .
Q. How are spectral data contradictions resolved (e.g., unexpected NMR peaks)?
- Multi-technique cross-validation : Combine XRD (for solid-state structure) with solution-state NMR to rule out polymorphism or solvate effects .
- DFT calculations : Predict theoretical spectra (e.g., ¹³C chemical shifts) to reconcile experimental discrepancies .
- Variable-temperature NMR : Identify dynamic effects like tautomerism .
Q. What strategies are employed to study structure-activity relationships (SAR)?
- Substituent variation : Introduce electron-withdrawing/donating groups (e.g., halogens, methoxy) at the phenyl or benzothiazole moieties to assess activity trends .
- Molecular docking : Use software (e.g., AutoDock) to predict binding interactions with targets like kinases or microbial enzymes. For example, the methylthio group may enhance hydrophobic binding in enzyme pockets .
- Free-Wilson analysis : Quantify contributions of specific substituents to biological activity .
Q. How are crystallographic challenges (e.g., twinning, poor diffraction) addressed?
- Data collection : Use high-resolution synchrotron sources for weakly diffracting crystals.
- Refinement tools : SHELXL (for small molecules) or PHENIX (for macromolecular complexes) handle twinning via twin-law refinement .
- Cryoprotection : Flash-cooling in liquid N₂ minimizes crystal decay during XRD .
Q. What mechanistic studies elucidate its biological mode of action?
- Enzyme kinetics : Measure Kᵢ values to determine inhibition type (competitive/non-competitive).
- Cellular imaging : Fluorescent tagging (e.g., FITC conjugates) tracks subcellular localization .
- Proteomics : Identify differentially expressed proteins in treated vs. control cells via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
